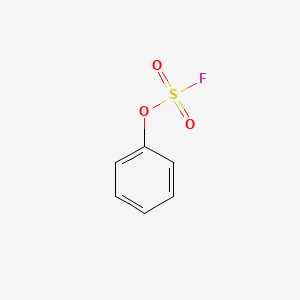

Phenyl fluorosulfate

Description

The exact mass of the compound Phenyl fluorosulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenyl fluorosulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl fluorosulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

fluorosulfonyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIBYQORZHGDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186631 | |

| Record name | Fluorosulfuric acid, phenyl ester (8CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-00-7 | |

| Record name | Fluorosulfuric acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxysulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorosulfuric acid, phenyl ester (8CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl fluoranesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl Fluorosulfate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl fluorosulfate (PhOSO₂F) has emerged as a versatile and valuable chemical entity in the fields of chemical biology, medicinal chemistry, and organic synthesis. Its unique reactivity profile, balancing stability with controlled electrophilicity, has positioned it as a key functional group for the development of covalent inhibitors, chemical probes for proteomics, and as a reactive handle for bioconjugation. This technical guide provides an in-depth overview of the synthesis and characterization of phenyl fluorosulfate, offering detailed experimental protocols and a summary of its key analytical data.

Synthesis of Phenyl Fluorosulfate

The synthesis of phenyl fluorosulfate is most commonly and safely achieved through the reaction of phenol with sulfuryl fluoride (SO₂F₂). Modern protocols often utilize methods that avoid the direct handling of gaseous SO₂F₂ by generating it in situ or ex situ. The following protocol is adapted from a reliable and scalable method that employs the ex situ generation of sulfuryl fluoride from 1,1'-sulfonyldiimidazole (SDI).[1][2][3][4]

Experimental Protocol: Synthesis via Ex Situ Generation of Sulfuryl Fluoride

This method utilizes a two-chamber reactor system to safely generate and react sulfuryl fluoride with phenol.

Materials:

-

Phenol

-

1,1'-Sulfonyldiimidazole (SDI)

-

Potassium Fluoride (KF)

-

Trifluoroacetic Acid (TFA)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Two-chamber reactor

Procedure:

-

Reactor Setup: In a fume hood, assemble a flame-dried two-chamber reactor.

-

Chamber A (Gas Generation): To chamber A, add 1,1'-sulfonyldiimidazole (1.5 eq.), potassium fluoride (3.0 eq.), and a magnetic stir bar.

-

Chamber B (Reaction): To chamber B, add phenol (1.0 eq.), triethylamine (1.5 eq.), and anhydrous dichloromethane.

-

Initiation: Seal both chambers. Through a septum, slowly add trifluoroacetic acid (2.0 eq.) to chamber A while stirring. The reaction between SDI, KF, and TFA will generate sulfuryl fluoride gas, which will diffuse into chamber B.

-

Reaction: Stir the contents of chamber B at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully vent the reactor in the fume hood. Transfer the reaction mixture from chamber B to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl fluorosulfate.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure phenyl fluorosulfate as a colorless oil.

Characterization of Phenyl Fluorosulfate

Thorough characterization is essential to confirm the identity and purity of the synthesized phenyl fluorosulfate. The following tables summarize the expected analytical data.

Table 1: NMR Spectroscopic Data for Phenyl Fluorosulfate

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | CDCl₃ | ~7.45 | t | ~8.0 | para-H |

| ~7.30 | t | ~8.0 | meta-H | ||

| ~7.20 | d | ~8.0 | ortho-H | ||

| ¹³C NMR | CDCl₃ | ~150.0 | s | - | C-O |

| ~130.0 | s | - | para-C-H | ||

| ~127.5 | s | - | meta-C-H | ||

| ~121.0 | s | - | ortho-C-H | ||

| ¹⁹F NMR [5][6] | CDCl₃ | ~38-40 | s | - | -SO₂F |

Table 2: IR and Mass Spectrometry Data for Phenyl Fluorosulfate

| Technique | Key Absorptions / m/z | Interpretation |

| IR Spectroscopy | ~1420-1400 cm⁻¹ (strong)~1220-1200 cm⁻¹ (strong) | Asymmetric S=O stretchSymmetric S=O stretch |

| ~870-850 cm⁻¹ (strong) | S-F stretch | |

| Mass Spectrometry | m/z 176.0 (M⁺) | Molecular ion |

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of phenyl fluorosulfate.

Reaction Mechanism

The reaction proceeds via the formation of a reactive sulfuryl fluoride gas which then electrophilically attacks the phenoxide ion.

Applications in Drug Development and Research

Phenyl fluorosulfate and its derivatives are increasingly utilized in drug discovery and chemical biology for several key applications:

-

Covalent Inhibitors: The fluorosulfate group can act as a "warhead" that covalently modifies specific amino acid residues (e.g., tyrosine, serine, lysine) in protein active sites. This allows for the development of highly potent and selective irreversible inhibitors.

-

Chemical Probes: Aryl fluorosulfates are employed as chemical probes to identify and map protein binding sites and to study protein-protein interactions.[1]

-

Click Chemistry: The sulfur(VI) fluoride exchange (SuFEx) reaction, a next-generation click chemistry platform, utilizes fluorosulfates as versatile connectors for the rapid and efficient synthesis of diverse molecular architectures.[4][5][7]

Conclusion

The synthesis of phenyl fluorosulfate via the ex situ generation of sulfuryl fluoride offers a safe, efficient, and scalable route to this important chemical intermediate. Its well-defined spectroscopic signature allows for straightforward characterization. The unique reactivity of the fluorosulfate moiety continues to open new avenues for innovation in drug design, proteomics, and materials science, making it a critical tool for researchers in these fields.

References

- 1. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. papers.sim2.be [papers.sim2.be]

- 4. Fluorosulfate synthesis [organic-chemistry.org]

- 5. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

The Rise of a Privileged Electrophile: A Technical Guide to Aryl Fluorosulfates in Chemical Biology

Introduction

In the landscape of chemical biology and drug discovery, the quest for selective and potent modulators of protein function is perpetual. Among the strategies employed, targeted covalent inhibition has witnessed a resurgence, offering the promise of enhanced potency, prolonged duration of action, and the ability to tackle challenging targets. Central to this approach is the "warhead," an electrophilic group that forms a stable covalent bond with a specific amino acid residue on the target protein. While traditional electrophiles have often targeted cysteine residues, the exploration of novel reactive groups that can engage other nucleophilic amino acids has opened up new avenues for inhibitor design. This technical guide delves into the discovery, history, and application of one such emerging class of privileged electrophiles: the aryl fluorosulfates.

Harnessing the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Prof. K. Barry Sharpless, aryl fluorosulfates have emerged as versatile tools for chemical biologists.[1] Their unique reactivity profile, characterized by a balance of stability and context-dependent reactivity, allows them to selectively target tyrosine, lysine, serine, and histidine residues within protein binding sites.[2][3] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the core principles of aryl fluorosulfate chemistry, their application in probe development and drug discovery, and detailed protocols for their synthesis and use.

Discovery and the Dawn of SuFEx Chemistry

The story of aryl fluorosulfates in chemical biology is intrinsically linked to the development of SuFEx click chemistry. This next-generation click reaction relies on the remarkable stability of the S(VI)-F bond and its selective reactivity under specific conditions.[1] Aryl fluorosulfates are more stable than their sulfonyl fluoride counterparts, exhibiting a latent electrophilicity that can be unmasked within the microenvironment of a protein's binding pocket.[2] This "templated" reactivity minimizes off-target reactions, a crucial feature for the development of selective chemical probes and therapeutics.[2]

The initial exploration of aryl fluorosulfates as protein-reactive moieties demonstrated their ability to covalently modify specific amino acid residues, paving the way for their use as warheads in targeted covalent inhibitors.[4] This discovery has since spurred the development of a wide array of aryl fluorosulfate-based probes and inhibitors targeting various protein classes, from enzymes to protein-protein interaction interfaces.[5]

Quantitative Data on Aryl Fluorosulfate Probes and Inhibitors

The efficacy and selectivity of aryl fluorosulfate-based compounds can be quantified through various parameters, including kinetic constants of inhibition and stability assessments. Below are tables summarizing key quantitative data from published studies.

Table 1: Kinetic Parameters of Aryl Fluorosulfate-Based Covalent Inhibitors

| Compound/Target | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Target Residue(s) | Reference |

| SIRT5 Inhibitor | 98 - 139 | 0.017 - 0.025 | ~2.4 - 4.2 | Tyrosine (Tyr102, Tyr76) | |

| Mcl-1 Inhibitor | - | - | - | Histidine (His224) | [6] |

| EGFR Inhibitor | - | - | IC50: 0.19 nM | Lysine (K745) | [5] |

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited sources.

Table 2: Stability of Aryl Fluorosulfate Compounds

| Compound | Condition | Half-life | Reference |

| FS-p1 | Phosphate buffered saline (pH 7.4), 24h | No degradation | [7] |

| Aryl fluorosulfate PET tracers | Assay buffer | Long half-lives | |

| Aryl fluorosulfate PET tracers | Assay buffer + glutathione | Decreased half-lives | |

| Aryl-fluorosulfate IAP antagonists | Aqueous buffer and plasma | Stable | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of aryl fluorosulfates in research. The following sections provide protocols for key experiments.

Protocol 1: General Synthesis of Aryl Fluorosulfate Probes

This protocol is based on the reaction of phenols with sulfuryl fluoride (SO₂F₂) gas, a common method for preparing aryl fluorosulfates.[8]

Materials:

-

Phenol-containing starting material

-

Sulfuryl fluoride (SO₂F₂) gas

-

Suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Base (e.g., triethylamine, DBU)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Dissolve the phenol-containing starting material in the chosen aprotic solvent in a reaction vessel equipped with a gas inlet and a stirring mechanism.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly bubble sulfuryl fluoride gas through the solution while vigorously stirring. The reaction is typically exothermic.

-

After the addition of SO₂F₂, add the base dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired aryl fluorosulfate.

Protocol 2: LC-MS Analysis of Protein-Aryl Fluorosulfate Adducts

This protocol outlines the general procedure for detecting the covalent modification of a protein by an aryl fluorosulfate using LC-MS.

Materials:

-

Purified target protein

-

Aryl fluorosulfate compound

-

Assay buffer (protein-compatible)

-

Liquid chromatography system coupled to a mass spectrometer (LC-MS)

-

C4 or C18 reverse-phase HPLC column suitable for protein analysis

Procedure:

-

Incubate the target protein (typically at a concentration of 1-10 µM) with the aryl fluorosulfate compound (typically at a 5-10 fold molar excess) in the assay buffer.

-

Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period (from minutes to several hours, depending on the reactivity).

-

At various time points, quench a small aliquot of the reaction mixture by adding a solution of 0.1% formic acid or by mixing with a desalting resin to stop the reaction.

-

Inject the quenched sample onto the LC-MS system.

-

Separate the protein from small molecules using a reverse-phase HPLC column with a suitable gradient of water and acetonitrile containing 0.1% formic acid.

-

Analyze the eluting protein by mass spectrometry to determine its molecular weight. An increase in mass corresponding to the mass of the aryl fluorosulfate adduct confirms covalent modification.

-

Deconvolute the resulting mass spectrum to obtain the accurate mass of the unmodified and modified protein.

Protocol 3: Peptide Mapping of Covalently Modified Proteins

This protocol describes how to identify the specific amino acid residue(s) modified by an aryl fluorosulfate.

Materials:

-

Covalently modified protein sample (from Protocol 2)

-

Unmodified protein control

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Alkylating agent (e.g., iodoacetamide, IAA)

-

Protease (e.g., trypsin, chymotrypsin)

-

LC-MS/MS system

Procedure:

-

Denature the modified and unmodified protein samples in a denaturing buffer.

-

Reduce the disulfide bonds by adding a reducing agent and incubating at an appropriate temperature (e.g., 56 °C for 30 minutes).

-

Alkylate the free cysteine residues by adding an alkylating agent and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with a buffer compatible with the chosen protease to reduce the denaturant concentration.

-

Add the protease and incubate overnight at its optimal temperature (e.g., 37 °C for trypsin).

-

Quench the digestion by adding formic acid.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Compare the peptide maps of the modified and unmodified samples. Identify peptides that show a mass shift corresponding to the mass of the aryl fluorosulfate adduct.

-

Perform MS/MS fragmentation analysis on the modified peptides to pinpoint the exact site of modification on the amino acid sequence.

Visualizing Aryl Fluorosulfate Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway: Covalent Inhibition of a Target Protein

This diagram illustrates the general mechanism of targeted covalent inhibition by an aryl fluorosulfate.

Caption: Covalent inhibition by an aryl fluorosulfate.

Experimental Workflow: Inverse Drug Discovery

This diagram outlines the "inverse drug discovery" approach using aryl fluorosulfate probes to identify new protein targets.[9]

Caption: Inverse drug discovery workflow.

Experimental Workflow: Aryl Fluorosulfate Probe Synthesis and Application

This diagram provides a high-level overview of the synthesis and application of aryl fluorosulfate probes for proteome profiling.

Caption: Aryl fluorosulfate probe workflow.

Conclusion

Aryl fluorosulfates have firmly established themselves as a valuable class of electrophiles in the chemical biologist's toolbox. Their unique reactivity, governed by the principles of SuFEx chemistry, allows for the selective targeting of a broader range of nucleophilic amino acids beyond cysteine. This has enabled the development of novel chemical probes for proteome-wide target identification and a new generation of targeted covalent inhibitors for challenging drug targets. The continued exploration of aryl fluorosulfate chemistry, coupled with innovative screening platforms and a deeper understanding of the factors governing their reactivity in biological systems, promises to further expand their impact on fundamental research and the development of new therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers to harness the potential of this exciting and rapidly evolving area of chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. papers.sim2.be [papers.sim2.be]

- 4. "Inverse Drug Discovery" Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. | Semantic Scholar [semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Phenyl Fluorosulfate: A Versatile Precursor for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl fluorosulfate (Ph-OSO₂F) and its derivatives have emerged as highly versatile and reactive building blocks in modern organic chemistry. Initially explored as reactive electrophiles, their true potential has been unlocked with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Aryl fluorosulfates are generally stable compounds that can be easily synthesized in near-quantitative yields from inexpensive phenols and sulfuryl fluoride (SO₂F₂) gas. This stability, combined with their tunable reactivity, makes them superior alternatives to traditional organic halides or triflates in various transformations.

This guide provides a comprehensive overview of phenyl fluorosulfate as a precursor, focusing on its synthesis, key applications in forming organofluorine compounds, its role in transition metal-catalyzed cross-coupling reactions, and its utility as a powerful tool in chemical biology and drug development. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in the laboratory.

Synthesis of Aryl Fluorosulfates

The most common and efficient method for synthesizing aryl fluorosulfates is the reaction of a corresponding phenol with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base. The reaction is often high-yielding and tolerates a wide range of functional groups.

Experimental Protocol: General Procedure for the Synthesis of Aryl Fluorosulfates

This protocol is adapted from procedures developed for SuFEx click chemistry.

Materials:

-

Phenol derivative

-

Sulfuryl fluoride (SO₂F₂) gas

-

Triethylamine (Et₃N) or other suitable base (e.g., DBU, K₂CO₃)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Reaction vessel (e.g., Schlenk flask or a sealed pressure vessel)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the phenol (1.0 equiv.) and the base (e.g., Et₃N, 1.5 equiv.) in the chosen anhydrous solvent.

-

Introduction of SO₂F₂: Cool the solution to 0 °C using an ice bath. Carefully bubble SO₂F₂ gas through the solution for a predetermined time or introduce it from a lecture bottle into the sealed reaction vessel's headspace. Caution: Sulfuryl fluoride is a toxic gas and should be handled with extreme care in a fume hood.

-

Reaction Monitoring: Seal the vessel and allow the reaction to warm to room temperature. Stir the mixture for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, vent any excess SO₂F₂ gas safely. Quench the reaction mixture with water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude aryl fluorosulfate can then be purified by flash column chromatography on silica gel.

Applications in the Synthesis of Organofluorine Compounds

Phenyl fluorosulfate is a cornerstone reagent for the synthesis of other fluorine-containing molecules, most notably through the SuFEx reaction for creating radiolabeled tracers.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

SuFEx is a powerful click reaction that involves the exchange of a fluoride ion at a sulfur(VI) center. This process is exceptionally fast and efficient, particularly for the radiosynthesis of 18F-labeled compounds for Positron Emission Tomography (PET) imaging. The reaction proceeds rapidly at room temperature, providing high radiochemical yields.

Caption: General workflow of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Quantitative Data: Ultrafast 18F-Radiolabeling via SuFEx

The SuFEx reaction enables the efficient synthesis of a wide array of aryl and heteroaryl [18F]fluorosulfates with excellent radiochemical yields (RCY).

| Entry | Substrate | RCY (HPLC) | Time | Temperature |

| 1 | 3-Ethynylphenyl fluorosulfate | 99.3% | 30 s | Room Temp |

| 2 | Phenyl fluorosulfate | >99% | <1 min | Room Temp |

| 3 | 4-Vinylphenyl fluorosulfate | 98% | <1 min | Room Temp |

| 4 | 4-(Boc-amino)phenyl fluorosulfate | 99% | <1 min | Room Temp |

| 5 | 2-Naphthyl fluorosulfate | >99% | <1 min | Room Temp |

| 6 | 6-(Methoxy)pyridin-3-yl fluorosulfate | 83% | <1 min | Room Temp |

| Data sourced from Wu et al., 2022. |

Experimental Protocol: Automated Radiosynthesis of 3-Ethynylphenyl [18F]fluorosulfate

This protocol describes a typical automated synthesis for PET probe preparation.

Materials:

-

Azeotropically dried Potassium [18F]fluoride (~3.7 GBq)

-

Kryptofix 2.2.2 ([2.2.2]-cryptand)

-

3-Ethynylphenyl fluorosulfate (0.1 mg, 0.5 µmol)

-

Anhydrous Acetonitrile (MeCN, 0.5 mL)

-

C18 Sep-Pak cartridge for purification

Procedure:

-

Fluoride Preparation: The potassium [18F]fluoride is prepared and dried in the presence of [2.2.2]-cryptand in a synthesis module.

-

Reaction: A solution of 3-ethynylphenyl fluorosulfate in MeCN is added to the dried [18F]F⁻/K₂₂₂ complex.

-

Incubation: The reaction is allowed to proceed at room temperature. Complete radiochemical conversion is typically achieved within 30 seconds.

-

Purification: The crude reaction mixture is passed through a C18 cartridge to isolate the 3-ethynylphenyl [18F]fluorosulfate product, which is eluted with an appropriate solvent.

-

Analysis: The radiochemical yield and purity are determined by High-Performance Liquid Chromatography (HPLC).

Role in Transition Metal-Catalyzed Cross-Coupling

Aryl fluorosulfates have proven to be excellent electrophiles in palladium- and nickel-catalyzed cross-coupling reactions, serving as effective substitutes for aryl halides. Their high reactivity and simple preparation from abundant phenols make them commercially attractive.

Buchwald-Hartwig Amination

The C–N bond-forming amination of aryl fluorosulfonates proceeds under mild conditions with simple catalyst systems. This allows for the direct amination of phenols via in situ formation of the fluorosulfate, followed by the coupling reaction.

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Quantitative Data: Palladium- and Nickel-Catalyzed Amination

The following table summarizes the scope of the amination reaction with various aryl fluorosulfonates and amines.

| Entry | Aryl Fluorosulfonate | Amine | Catalyst System | Base | Yield |

| 1 | Phenyl fluorosulfate | Aniline | Pd(dba)₂ / Xantphos | Cs₂CO₃ | 95% |

| 2 | 4-Tolyl fluorosulfate | Aniline | Pd(dba)₂ / Xantphos | Cs₂CO₃ | 94% |

| 3 | 4-Methoxyphenyl fluorosulfate | Aniline | Pd(dba)₂ / Xantphos | Cs₂CO₃ | 92% |

| 4 | Phenyl fluorosulfate | Morpholine | Pd(dba)₂ / Xantphos | Cs₂CO₃ | 85% |

| 5 | Phenyl fluorosulfate | Aniline | Ni(COD)₂ / DPPF | NaOtBu | 88% |

| 6 | 4-Acetylphenyl fluorosulfate | Aniline | Ni(COD)₂ / DPPF | NaOtBu | 75% |

| Data compiled from information on palladium- and nickel-catalyzed aminations. |

Experimental Protocol: Palladium-Catalyzed Amination of Phenyl Fluorosulfate

This is a general procedure for the Buchwald-Hartwig amination.

Materials:

-

Phenyl fluorosulfate (1.0 equiv.)

-

Aniline (1.2 equiv.)

-

Pd(dba)₂ (2 mol%)

-

Xantphos (4 mol%)

-

Cesium Carbonate (Cs₂CO₃, 1.4 equiv.)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the phenyl fluorosulfate, Cs₂CO₃, Pd(dba)₂, and Xantphos to a Schlenk tube.

-

Add Reagents: Add anhydrous toluene, followed by the aniline via syringe.

-

Heating: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Cooling and Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-phenylaniline product.

Application in Drug Development and Chemical Biology

Fluorosulfate-containing molecules have become invaluable chemical probes for covalent ligand discovery and chemoproteomic profiling. The fluorosulfate group can act as a "warhead," forming a stable covalent bond with nucleophilic amino acid residues—such as tyrosine, lysine, and serine—in protein binding sites. This allows for the irreversible inhibition of enzymes or the identification of novel protein targets for drug development.

The Ascendancy of Phenyl Fluorosulfate: An In-depth Technical Guide to a Privileged Electrophile

For Immediate Release

October 30, 2025 – In the landscape of modern organic chemistry and chemical biology, the quest for reagents that offer a harmonious balance of stability and reactivity is perpetual. Phenyl fluorosulfate has emerged as a frontrunner, captivating the attention of researchers, scientists, and drug development professionals. This in-depth technical guide elucidates the core principles of phenyl fluorosulfate's electrophilic nature, offering a comprehensive resource for its application in pioneering research.

The sulfur(VI) fluoride exchange (SuFEx) click chemistry, a concept that has revolutionized molecular assembly, heavily relies on the unique properties of reagents like phenyl fluorosulfate. Its attenuated electrophilicity, when compared to its sulfonyl fluoride counterparts, bestows a remarkable degree of selectivity, a trait highly coveted in the complex milieu of biological systems and intricate synthetic pathways.

This guide provides a granular look at the quantitative aspects of phenyl fluorosulfate's reactivity, detailed experimental protocols for its synthesis and key applications, and visual representations of the underlying chemical principles.

Quantitative Reactivity Analysis

The efficacy of phenyl fluorosulfate as an electrophile is best understood through quantitative data. The following tables summarize key parameters for its application in Suzuki-Miyaura cross-coupling reactions and its reactivity in the sulfur(VI) fluoride exchange (SuFEx) process.

Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfates with Arylboronic Acids

| Entry | Aryl Fluorosulfate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 12 | 95 |

| 2 | 4-Methoxyphenyl fluorosulfate | 4-Tolylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 12 | 92 |

| 3 | 4-Nitrophenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 6 | 98 |

| 4 | 2-Naphthyl fluorosulfate | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 12 | 89 |

| 5 | Phenyl fluorosulfate | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | Et₃N | Water | 8 | 96 |

Data compiled from representative literature. Conditions may vary based on specific substrates.

Table 2: Kinetic Data for the Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

| Reactant | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) |

| Phenyl fluorosulfate | CsF | Acetonitrile | 0.015 M⁻¹s⁻¹ | 25 |

| Phenyl fluorosulfate | TBAF | Acetonitrile | 0.43 M⁻¹s⁻¹ | 25 |

| 4-Nitrophenyl fluorosulfate | CsF | Acetonitrile | 0.052 M⁻¹s⁻¹ | 25 |

TBAF: Tetrabutylammonium fluoride

Core Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of scientific advancement. The following protocols provide a step-by-step guide for the synthesis of phenyl fluorosulfate and its application in two cornerstone reactions.

Protocol 1: Synthesis of Phenyl Fluorosulfate from Phenol and Sulfuryl Fluoride

Materials:

-

Phenol

-

Sulfuryl fluoride (SO₂F₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Two-chamber reactor (for safe handling of gaseous SO₂F₂)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a fume hood, assemble a two-chamber reactor.

-

In Chamber A, place 1,1'-sulfonyldiimidazole (SDI) and potassium fluoride (KF).

-

In Chamber B, dissolve phenol (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane.

-

Seal the reactor system.

-

Slowly add trifluoroacetic acid (TFA) to Chamber A to initiate the in situ generation of sulfuryl fluoride gas.

-

The generated SO₂F₂ gas will diffuse into Chamber B and react with the phenol solution.

-

Stir the reaction mixture in Chamber B at room temperature for 16 hours.

-

Upon completion, carefully vent the reactor in the fume hood.

-

Quench the reaction mixture in Chamber B with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure phenyl fluorosulfate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl fluorosulfate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triethylamine (Et₃N, 3.0 equiv)

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a reaction vessel, add the aryl fluorosulfate, arylboronic acid, palladium(II) acetate, and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Add triethylamine to the reaction mixture.

-

Stir the reaction vigorously at room temperature for the time indicated in Table 1, or until reaction completion is observed by TLC or LC-MS analysis.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding biaryl product.

Protocol 3: Covalent Protein Labeling with an Aryl Fluorosulfate Probe

Materials:

-

Target protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Aryl fluorosulfate-containing probe (e.g., with a reporter tag like a fluorophore or biotin)

-

DMSO (for dissolving the probe)

-

Incubator or temperature-controlled shaker

-

SDS-PAGE analysis equipment

-

Mass spectrometer for adduct identification

Procedure:

-

Prepare a stock solution of the aryl fluorosulfate probe in DMSO.

-

To a solution of the target protein at a known concentration, add the aryl fluorosulfate probe to the desired final concentration (typically in the low micromolar to millimolar range). The final concentration of DMSO should be kept low (e.g., <1%) to avoid protein denaturation.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified period (ranging from minutes to several hours, depending on the reactivity of the probe and the protein).

-

Quench the labeling reaction by adding a reducing agent like DTT or by buffer exchange to remove the unreacted probe.

-

Analyze the labeling efficiency by SDS-PAGE. Covalent modification will result in a mass shift of the protein band, which can be visualized by Coomassie staining or, if the probe contains a reporter tag, by fluorescence imaging or western blotting.

-

For identification of the modification site, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry (LC-MS/MS).

Visualizing the Chemistry

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving phenyl fluorosulfate.

Stability of Phenyl fluorosulfate in aqueous and biological milieu

An In-depth Technical Guide on the Stability of Phenyl Fluorosulfate in Aqueous and Biological Milieu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl fluorosulfate (PhOSO₂F) and its derivatives, collectively known as aryl fluorosulfates, are an emerging class of chemical probes and therapeutic agents in medicinal chemistry and chemical biology.[1][2] Their utility stems from a unique reactivity profile, acting as electrophiles that can selectively form covalent bonds with nucleophilic amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine.[3][4] This "context-dependent" reactivity allows for the development of targeted covalent inhibitors and activity-based probes.[1] A critical factor underpinning their application, particularly in drug development, is their stability in physiological environments. This guide provides a comprehensive overview of the stability of the core phenyl fluorosulfate motif in aqueous and biological contexts, supported by quantitative data, detailed experimental protocols, and process diagrams.

Stability in Aqueous Solutions

A key feature of aryl fluorosulfates is their remarkable stability to hydrolysis under neutral and acidic conditions, a stark contrast to the more reactive aryl sulfonyl fluorides.[2][4] This stability is crucial for their handling, storage, and application in biological systems where water is the predominant solvent.

Influence of pH

Phenyl fluorosulfate is exceptionally stable at neutral and acidic pH. It has been reported to be inert under physiological conditions (pH 7.4, 37°C) for over a week.[5] Studies have shown that after 24 hours at pH 7.5, para- and meta-carboxyl benzene fluorosulfates remained stable, whereas their sulfonyl fluoride counterparts were readily hydrolyzed.[1][2] Similarly, negligible degradation (<5%) of a fluorosulfate-containing compound was observed in a neutral aqueous buffer after 24 hours.[6] The compound also shows high stability in acidic media, with negligible degradation after 24 hours in 1 M aqueous HCl.[5]

However, this stability diminishes under basic conditions. Phenyl fluorosulfate undergoes slow hydrolysis at pH 10 and is rapidly hydrolyzed by dilute sodium hydroxide.[5]

Quantitative Hydrolysis Data

The following table summarizes the available quantitative data on the aqueous stability of phenyl fluorosulfate and its derivatives.

| Condition | Compound | Stability/Reactivity Outcome | Reference |

| pH 7.4, 37°C | Phenyl fluorosulfate | Stable for over 1 week | [5] |

| pH 7.5, 24 h | Carboxy-benzene fluorosulfates | Stable to hydrolysis | [1][2] |

| Neutral aqueous buffer, 24 h | Fluorosulfate probe | <5% hydrolysis detected | [6] |

| 1 M aqueous HCl, 24 h | Phenyl fluorosulfate | Negligible degradation | [5] |

| pH 10 buffer, 24 h | Phenyl fluorosulfate | ~10% hydrolysis | [5] |

| 0.025 M aqueous NaOH | Phenyl fluorosulfate | Rapid hydrolysis with a half-life (t₁/₂) of 20 minutes | [5] |

Experimental Protocol: Assessing Aqueous Stability

This protocol outlines a general method for evaluating the hydrolytic stability of phenyl fluorosulfate.

-

Preparation of Buffers: Prepare a series of aqueous buffers across a range of pH values (e.g., pH 4.0, 7.4, and 10.0) using standard buffer systems (e.g., acetate for pH 4, phosphate for pH 7.4, carbonate-bicarbonate for pH 10).

-

Stock Solution: Prepare a concentrated stock solution of phenyl fluorosulfate in a water-miscible organic solvent like acetonitrile or DMSO.

-

Incubation: Add a small aliquot of the phenyl fluorosulfate stock solution to each buffer to achieve a final concentration of ~100 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the stability. Incubate the solutions at a constant temperature, typically 37°C.

-

Time Points: Withdraw aliquots from each incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

-

Quenching: Immediately quench any further reaction in the withdrawn aliquots by adding an equal volume of cold acetonitrile or by adjusting the pH to neutral if the incubation was in a basic or acidic buffer.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the parent phenyl fluorosulfate peak and the appearance of the corresponding phenol hydrolysis product.

-

Data Interpretation: Plot the percentage of remaining phenyl fluorosulfate against time to determine its stability profile and calculate the half-life under each condition.

Caption: Hydrolysis pathway of phenyl fluorosulfate under different pH conditions.

Stability in Biological Milieu

For in-vivo applications, the stability of phenyl fluorosulfate in complex biological environments containing a myriad of proteins, enzymes, and other potential nucleophiles is paramount.

Stability in Serum, Lysates, and Microsomes

Studies have demonstrated the high stability of the fluorosulfate group in complex biological media. One probe remained mostly intact after 12 hours in serum and after 48 hours in cell lysate.[6] This suggests a low susceptibility to degradation by endogenous enzymes like esterases. In contrast to the highly reactive benzenesulfonyl fluoride which labels the model protein albumin with multiple copies, benzene fluorosulfate does not react appreciably with it, even at high concentrations.[1][2] Furthermore, a specific aryl fluorosulfate inhibitor (FS-p1) was shown to be metabolically stable, with a low turnover rate in human liver microsomes, indicating resistance to common metabolic pathways.[2]

Quantitative Biological Stability Data

| Medium | Compound | Stability/Reactivity Outcome | Reference |

| Human Serum Albumin (HSA) | Benzene fluorosulfate | Does not react appreciably after 24 hours | [1][2] |

| Serum | Fluorosulfate probe | Mostly intact after 12 hours | [6] |

| Cell Lysate | Fluorosulfate probe | Mostly intact after 48 hours | [6] |

| Human Liver Microsomes | FS-p1 (inhibitor) | Metabolically stable (turnover of 10 µL/min/mg) | [2] |

Experimental Protocol: Assessing Stability in Biological Media

-

Media Preparation: Obtain or prepare the relevant biological medium (e.g., human serum, rat plasma, or cell lysate from a relevant cell line). For metabolic stability, prepare a human liver microsomal (HLM) suspension supplemented with the necessary cofactor, NADPH.

-

Stock Solution: Prepare a concentrated stock solution of phenyl fluorosulfate in a suitable organic solvent (e.g., DMSO).

-

Incubation: Pre-warm the biological medium to 37°C. Initiate the reaction by adding a small volume of the phenyl fluorosulfate stock solution to the medium (final concentration typically 1-10 µM).

-

Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Processing: Immediately stop the reaction in each aliquot by adding a 2-3 fold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate or vial and analyze for the presence of the parent compound using LC-MS/MS.

-

Data Interpretation: Determine the rate of disappearance of phenyl fluorosulfate by plotting the natural log of the peak area ratio (compound/internal standard) versus time. From this, calculate the in-vitro half-life.

References

- 1. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy Phenyl fluorosulfate | 330-00-7 [smolecule.com]

- 4. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]

- 5. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorosulfate as a Latent Sulfate in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Fluorosulfate: A Technical Guide to its Role as a Fluorosulfate (FSO3) Anion Source

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl fluorosulfate (PhOSO₂F) has emerged as a pivotal reagent in modern chemistry, primarily recognized for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique combination of stability and tunable reactivity makes it an invaluable tool for introducing the fluorosulfate functional group and for serving as a precursor to the fluorosulfate anion. This technical guide provides an in-depth exploration of phenyl fluorosulfate, covering its synthesis, chemical properties, and diverse applications in chemical biology and drug discovery. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of key chemical processes to support researchers in leveraging this versatile compound.

Introduction: The Rise of a Versatile Reagent

Phenyl fluorosulfate, with the chemical formula C₆H₅FO₃S, is an organosulfur compound that has garnered significant attention for its unique reactivity profile.[1] The sulfur atom in the fluorosulfate group possesses a +6 oxidation state, rendering it electrophilic and capable of participating in a range of nucleophilic substitution reactions.[1] Unlike the more reactive sulfonyl fluorides, the aryl fluorosulfate group exhibits greater stability, particularly under physiological conditions, which has propelled its use in biological applications.[2][3][4]

This compound is a cornerstone of SuFEx chemistry, a powerful click reaction that involves the exchange of the fluorine atom on the sulfur(VI) center.[1][2] This process allows for the efficient formation of new bonds and has been notably exploited for late-stage functionalization and the introduction of radioisotopes like fluorine-18 for PET imaging.[1][2] Its utility extends to its role as a chemical probe for identifying protein targets, a versatile partner in cross-coupling reactions, and a building block in the synthesis of complex molecules and potential therapeutics.[1][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of phenyl fluorosulfate is presented below.

| Property | Value | Reference |

| CAS Number | 330-00-7 | [1] |

| Molecular Formula | C₆H₅FO₃S | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | fluorosulfonyloxybenzene | [1] |

| Boiling Point | 180 °C | [2] |

| SMILES | C1=CC=C(C=C1)OS(=O)(=O)F | [1] |

| InChI Key | BDIBYQORZHGDIR-UHFFFAOYSA-N | [1] |

Synthesis of Phenyl Fluorosulfate and Derivatives

The synthesis of aryl fluorosulfates is most commonly achieved through the reaction of phenols with a fluorosulfonylating agent. The choice of reagent and reaction conditions can be adapted to the substrate's complexity and scale.

Reaction with Sulfuryl Fluoride (SO₂F₂) Gas

The traditional and cost-effective method involves the direct reaction of a phenol with sulfuryl fluoride (SO₂F₂) gas, typically in the presence of a base.[1][5]

Caption: General synthesis of aryl fluorosulfates from phenols and SO₂F₂.

While effective, sulfuryl fluoride is a toxic and highly regulated gas, making it challenging to handle in a standard laboratory setting.[3] This has driven the development of alternative, safer fluorosulfonylating reagents.

Alternative Fluorosulfonylating Reagents

To circumvent the use of SO₂F₂ gas, several shelf-stable reagents have been developed. These solid or liquid reagents generate the reactive species in situ or act as direct donors of the -SO₂F group.

| Reagent | Description | Advantages |

| Fluorosulfuryl Imidazolium Triflate | A shelf-stable, though hygroscopic, salt that efficiently delivers the SO₂F functionality to phenols and amines.[3][4] | Solid, easier to handle than SO₂F₂ gas. |

| [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) | A stable and crystalline reagent that enables the "click" fluorosulfurylation of a wide range of phenols, including sterically hindered ones.[3][4] | Crystalline, stable, broad substrate scope. |

| 1,1′-Sulfonyldiimidazole (SDI) | Used with a fluoride source (e.g., KF) in a two-chamber reactor to generate SO₂F₂ gas ex situ, which then reacts with the phenol in a separate chamber.[7][8] | Avoids direct handling of SO₂F₂ gas cylinder. |

| SuFEx-IT | A solid FO₂S-donor that simplifies access to fluorosulfates and sulfamoyl fluorides without chromatographic purification.[8] | Solid, high yields, scalable. |

Chemical Reactivity and the Fluorosulfate Anion

The reactivity of phenyl fluorosulfate is dominated by the electrophilic nature of the sulfur atom. It is notably less reactive than its sulfonyl fluoride counterparts due to resonance stabilization from the adjacent oxygen atom.[3][4] This moderated reactivity is crucial for its selectivity, especially in complex biological environments.

Sulfur(VI) Fluoride Exchange (SuFEx)

The hallmark reaction of phenyl fluorosulfate is SuFEx, a click chemistry process involving the exchange of its fluorine atom with a nucleophilic fluoride source. This reaction is exceptionally fast and efficient, often proceeding to completion in seconds at room temperature.[2]

Caption: Workflow of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

The SuFEx reaction proceeds through a low-energy pentacoordinated "ate"-complex intermediate.[2][9] Density functional theory (DFT) calculations estimate a low activation barrier for this exchange (ΔG‡ ≈ 10.5 kcal mol⁻¹ in acetonitrile), explaining the reaction's rapid kinetics.[2]

Kinetic Data for SuFEx Reaction of Phenyl Fluorosulfate Conditions: Phenyl fluorosulfate (0.02 M) and tetrabutylammonium bifluoride (0.2 M) in MeCN-d₃ at 298 K.[2]

| Parameter | Value |

| Pseudo-first order rate constant (k_obs) | 0.16 s⁻¹ |

| Second-order rate constant (k₂₉₈K) | 0.43 L mol⁻¹ s⁻¹ |

| Calculated Activation Enthalpy (ΔH‡) | 11.3 kcal mol⁻¹ |

Covalent Modification of Proteins

Aryl fluorosulfates can act as electrophilic probes that covalently modify specific nucleophilic amino acid residues within proteins. This reactivity is context-dependent, often requiring the protein's microenvironment to enhance the nucleophilicity of the target residue.[4]

-

Tyrosine and Lysine: These are the most commonly identified residues to be modified by fluorosulfates.[1][3]

-

Serine and Histidine: Modification of these residues has also been observed, expanding the toolkit for probing protein function.[3][4]

The lower reactivity of fluorosulfates compared to sulfonyl fluorides provides a distinct advantage, as they do not react indiscriminately with proteins like albumin, resulting in cleaner labeling and target identification.[3][4]

Caption: Covalent labeling of nucleophilic amino acid residues by a fluorosulfate probe.

Stability Profile

The utility of phenyl fluorosulfate in biological and synthetic applications is underpinned by its notable stability under various conditions.

| Condition | Observation | Reference |

| Physiological (pH 7.4, 37 °C) | Negligible degradation over 1 week. | [2] |

| Aqueous HCl (1 M) | Negligible degradation after 24 hours. | [2] |

| Aqueous Buffer (neutral pH) | <5% hydrolysis after 24 hours. | [10] |

| Serum | Mostly intact after 12 hours. | [10] |

| Cell Lysate | Mostly intact after 48 hours. | [10] |

| Aqueous NaOH (0.025 M) | Rapid hydrolysis (t₁/₂ = 20 min). | [2] |

| Aqueous Buffer (pH 10) | Slow hydrolysis (~10% after 24 hours). | [2] |

This stability profile demonstrates that the fluorosulfate moiety is robust under neutral and acidic conditions but can be cleaved under basic conditions.[2][11]

Applications in Drug Development and Research

The unique properties of phenyl fluorosulfate have led to its adoption in several high-impact research areas.

PET Imaging and Radiochemistry

The ultrafast kinetics of the [¹⁸F]SuFEx reaction make phenyl fluorosulfate an ideal precursor for synthesizing PET imaging agents. The late-stage introduction of fluorine-18 allows for the rapid production of radiotracers with high radiochemical yield and purity, bypassing the need for tedious protecting group manipulations.[2]

Chemical Proteomics and Drug Discovery

As "warheads" on chemical probes, fluorosulfates are used in "inverse drug discovery" and chemoproteomic platforms.[3][4] These probes are introduced into cell lysates or whole proteomes to identify protein targets through covalent labeling. Subsequent analysis by mass spectrometry reveals the specific proteins and binding sites, providing starting points for drug development.[3]

Caption: Logical workflow for target identification using fluorosulfate probes.

Cross-Coupling Reactions

Aryl fluorosulfates have emerged as powerful alternatives to aryl halides and triflates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[5] They offer several advantages, including milder reaction conditions, higher selectivity, and being more environmentally friendly than traditional coupling partners.[5]

Experimental Protocols

The following sections provide generalized protocols for key reactions involving phenyl fluorosulfate. Researchers should optimize conditions for their specific substrates.

Protocol: Synthesis of Phenyl Fluorosulfate using SO₂F₂

This protocol is adapted from general procedures and should be performed in a well-ventilated fume hood with appropriate safety precautions for handling SO₂F₂ gas.

-

Preparation: To a solution of phenol (1.0 equiv.) in anhydrous acetonitrile (MeCN), add a suitable base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) (1.2 equiv.).

-

Reaction: Cool the mixture in an ice bath. Bubble sulfuryl fluoride (SO₂F₂) gas through the solution for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure phenyl fluorosulfate.

Protocol: Automated [¹⁸F]Radiolabeling via SuFEx

This protocol is a generalized summary of the automated synthesis of aryl [¹⁸F]fluorosulfates.[2] It requires a specialized automated radiosynthesis module.

-

Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reactor vessel using a solution of potassium carbonate (K₂CO₃) and [2.2.2]-cryptand in acetonitrile/water. The solvent is removed by azeotropic drying.

-

Reaction: A solution of the precursor aryl fluorosulfate (e.g., 3-ethynylphenyl fluorosulfate, ~0.5 µmol) in anhydrous MeCN (0.5 mL) is added to the reactor containing the dried K[¹⁸F]F/[2.2.2]-cryptand complex.

-

Incubation: The reaction is allowed to proceed at room temperature. Complete radiochemical conversion is typically achieved within 30-60 seconds.

-

Purification: The reaction is quenched with water. The crude mixture is then passed through a C18 solid-phase extraction (SPE) cartridge to trap the desired [¹⁸F]-labeled product, while unreacted [¹⁸F]fluoride and other polar impurities are washed away.

-

Elution: The final radiolabeled product is eluted from the SPE cartridge with a suitable organic solvent (e.g., ethanol or DMSO) for subsequent use. The radiochemical yield is determined by radio-HPLC.[2]

Conclusion and Outlook

Phenyl fluorosulfate and its derivatives have transitioned from chemical curiosities to indispensable tools in chemistry and chemical biology. Their unique stability profile, combined with the exceptionally rapid and efficient Sulfur(VI) Fluoride Exchange reaction, has unlocked new possibilities in PET imaging, covalent drug design, and synthetic methodology. The development of safer, solid-based fluorosulfonylating reagents has further broadened their accessibility. Future research will likely focus on expanding the scope of fluorosulfate-based probes for new biological targets and integrating them into more complex molecular architectures for advanced therapeutic and diagnostic applications.

References

- 1. Buy Phenyl fluorosulfate | 330-00-7 [smolecule.com]

- 2. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]

- 6. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 7. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorosulfate synthesis [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Fluorosulfate as a Latent Sulfate in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]

The Untapped Potential of Phenyl Fluorosulfate in the Realm of Ionic Liquids: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the quest for novel materials with tunable properties continues to drive innovation across scientific disciplines, this technical guide delves into the promising, yet largely unexplored, applications of phenyl fluorosulfate in the synthesis and development of ionic liquids. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the potential of fluorosulfate-containing ionic liquids, outlining synthetic pathways, physicochemical properties, and prospective applications, supported by detailed experimental methodologies and data-driven insights.

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention for their unique characteristics, including negligible vapor pressure, high thermal stability, and tunable solvency. The anion's nature plays a pivotal role in defining these properties. The introduction of the fluorosulfate ([SO₃F]⁻) anion, potentially derived from reagents like phenyl fluorosulfate, offers a compelling avenue for creating a new class of ILs with distinct electrochemical and catalytic capabilities.

Synthesis of Fluorosulfate-Based Ionic Liquids: A Prospective Approach

While direct synthesis of ionic liquids using phenyl fluorosulfate as a primary reagent is not yet widely documented in peer-reviewed literature, the principles of ionic liquid synthesis suggest a viable pathway. A proposed synthetic route involves the quaternization of a heterocyclic amine, such as an N-alkylimidazole, followed by an anion exchange reaction where phenyl fluorosulfate would serve as the fluorosulfate anion donor.

A generalized experimental workflow for the synthesis of a hypothetical 1-ethyl-3-methylimidazolium fluorosulfate ([EMIM][SO₃F]) is presented below. This protocol is based on established methods for ionic liquid synthesis and the known reactivity of related sulfur(VI) fluoride exchange (SuFEx) chemistry.[1][2]

Experimental Protocols

Synthesis of 1-ethyl-3-methylimidazolium fluorosulfate ([EMIM][SO₃F])

Materials:

-

1-methylimidazole

-

Ethyl halide (e.g., ethyl bromide or iodide)

-

Phenyl fluorosulfate

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Silver fluorosulfate (alternative for metathesis)

-

Deionized water

-

Diatomaceous earth

Procedure:

-

Synthesis of 1-ethyl-3-methylimidazolium halide ([EMIM][X]):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in anhydrous acetonitrile.

-

Add a stoichiometric equivalent of the ethyl halide dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude [EMIM][X] salt.

-

Wash the resulting salt with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dry under vacuum.

-

-

Anion Exchange to form [EMIM][SO₃F]:

-

Method A: Direct Reaction with Phenyl Fluorosulfate (Proposed)

-

Dissolve the synthesized [EMIM][X] in an anhydrous polar aprotic solvent.

-

Add a stoichiometric equivalent of phenyl fluorosulfate.

-

The reaction progress can be monitored by the precipitation of the corresponding phenyl halide or by spectroscopic methods (e.g., NMR).

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60°C) for 48 hours.

-

Filter the reaction mixture to remove any solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude [EMIM][SO₃F].

-

-

Method B: Metathesis with Silver Fluorosulfate (Alternative)

-

Dissolve the synthesized [EMIM][X] in deionized water.

-

In a separate flask, dissolve a stoichiometric equivalent of silver fluorosulfate in deionized water.

-

Slowly add the silver fluorosulfate solution to the [EMIM][X] solution with vigorous stirring. A precipitate of silver halide will form.

-

Stir the mixture in the dark for 12 hours to ensure complete reaction.

-

Filter the mixture through a pad of diatomaceous earth to remove the silver halide precipitate.

-

Remove the water from the filtrate under reduced pressure to obtain the [EMIM][SO₃F].

-

-

-

Purification:

-

The crude ionic liquid should be purified by washing with small portions of cold, dry diethyl ether or dichloromethane to remove any remaining organic impurities.

-

Dry the final product under high vacuum at a slightly elevated temperature (e.g., 70°C) for at least 48 hours to remove any residual solvent and water.

-

Characterization:

-

The structure and purity of the synthesized ionic liquid should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy.

-

The thermal stability can be determined by thermogravimetric analysis (TGA).

-

Physicochemical properties such as density, viscosity, and ionic conductivity should be measured as a function of temperature.

Physicochemical Properties of Fluorosulfonyl-Containing Ionic Liquids

While data for simple fluorosulfate ILs is scarce, information on the closely related bis(fluorosulfonyl)imide ([FSI]⁻) anion provides valuable insights into the expected properties. [FSI]⁻-based ILs are known for their low viscosity and high conductivity, making them attractive for electrochemical applications. However, they can exhibit lower thermal and electrochemical stability compared to their bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) counterparts.[3][4][5]

The electrochemical stability window of ionic liquids is a critical parameter for their application in devices like supercapacitors and batteries.[4][6] For instance, 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide has shown a lower electrochemical window compared to other ILs.[5] The thermal stability is also a key consideration, with some FSI-based ionic liquids showing decomposition at temperatures as low as 120-150°C, particularly in the presence of lithium salts and trace amounts of water.[3]

Table 1: Comparison of Physicochemical Properties of Related Anion-Based Ionic Liquids

| Property | [EMIM][BF₄] | [EMIM][TFSI] | [EMIM][FSI] (Expected Trend) |

| Density (g/cm³ at 25°C) | ~1.28 | ~1.52 | Likely intermediate |

| Viscosity (cP at 25°C) | ~35 | ~34 | Expected to be low |

| Ionic Conductivity (mS/cm at 25°C) | ~13 | ~9 | Expected to be high |

| Thermal Decomposition Temp. (°C) | >350 | >400 | Potentially lower (<200°C) |

| Electrochemical Window (V) | ~4.5 | ~4.7 | Potentially narrower |

Note: The values for [EMIM][FSI] are projected trends based on available literature for FSI-based ionic liquids and are not experimentally determined values for the simple fluorosulfate anion.

Potential Applications

The unique properties anticipated for fluorosulfate-based ionic liquids open up a range of potential applications:

-

Electrolytes: Their potential for high ionic conductivity at low viscosity makes them candidates for electrolytes in batteries and supercapacitors, provided their thermal and electrochemical stability can be optimized.

-

Catalysis: The fluorosulfate anion could act as a weakly coordinating anion, potentially enhancing the activity of catalytic metal centers dissolved in the ionic liquid. They could also serve as catalysts themselves in certain reactions.[7][8]

-

Fluorinating Agents: Given the reactivity of the fluorosulfate group, these ionic liquids could be explored as novel, non-volatile fluorinating agents in organic synthesis.[9][10]

-

Specialty Solvents: The specific solvency characteristics of fluorosulfate ILs could be advantageous for dissolving and processing a variety of materials.

Visualizing the Synthesis and Logic

To further elucidate the proposed synthetic and logical framework, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed synthesis workflow for 1-ethyl-3-methylimidazolium fluorosulfate.

Caption: Relationship between properties and applications of fluorosulfate ILs.

Conclusion and Future Outlook

The exploration of phenyl fluorosulfate as a precursor for a new class of ionic liquids presents a compelling frontier in materials science. While direct experimental evidence remains to be broadly established, the foundational principles of ionic liquid chemistry and the known reactivity of related compounds suggest a high potential for success. The anticipated properties of fluorosulfate-based ionic liquids, particularly their potentially high conductivity and unique reactivity, warrant further investigation. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area, with the ultimate goal of developing novel materials for advanced applications in energy storage, catalysis, and chemical synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]

- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inha.elsevierpure.com [inha.elsevierpure.com]

The Aryl Fluorosulfate Motif: A Comprehensive Technical Guide to its Metabolic and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

The aryl fluorosulfate moiety has emerged as a warhead of significant interest in the design of covalent inhibitors and chemical probes. Its unique combination of stability and tunable reactivity offers a compelling alternative to more traditional electrophiles. This technical guide provides an in-depth analysis of the metabolic and chemical stability of the aryl fluorosulfate motif, presenting key data, detailed experimental protocols, and conceptual diagrams to inform its application in drug discovery and chemical biology.

Introduction to the Aryl Fluorosulfate Motif

The aryl fluorosulfate (-OSO₂F) is an electrophilic functional group that can form covalent bonds with nucleophilic amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine.[1][2] Unlike the more reactive aryl sulfonyl fluorides (-SO₂F), the oxygen bridge in the aryl fluorosulfate modulates the electrophilicity of the sulfur atom, rendering it less reactive and more stable under physiological conditions.[1][2] This "latent" reactivity is a key feature, as the motif generally requires a specific protein microenvironment to become activated for covalent bond formation, thereby minimizing off-target reactions.[3][4]

Chemical Stability

Aryl fluorosulfates exhibit remarkable chemical stability, a crucial attribute for any chemical entity intended for biological applications. They are generally stable to a wide range of pH and temperature conditions.[5]

Key Characteristics:

-

Hydrolytic Stability: The aryl fluorosulfate group is largely resistant to hydrolysis under standard physiological conditions. For example, the inhibitor FS-p1 showed no degradation after 24 hours of incubation in phosphate-buffered saline (pH 7.4).[2]

-

Reactivity with Nucleophiles: While capable of reacting with potent nucleophiles, the aryl fluorosulfate motif is significantly less reactive than its sulfonyl fluoride counterpart.[1][2] For instance, unlike sulfonyl fluorides, some aryl fluorosulfates show no appreciable reaction with human serum albumin (HSA) even at high concentrations over extended periods.[1] However, stability can be context-dependent, with some compounds showing decreased half-lives in the presence of high concentrations of nucleophiles like glutathione.[3]

Table 1: Chemical Stability Data for Selected Aryl Fluorosulfate-Containing Compounds

| Compound/Probe | Conditions | Stability Metric | Reference |

| FS-p1 | Phosphate Buffered Saline (pH 7.4), 24h | No degradation observed | [2] |

| Various aryl fluorosulfates | Assay buffer | Long half-lives | [3] |

| Various aryl fluorosulfates | Assay buffer + reduced glutathione | Decreased half-lives compared to buffer alone | [3] |

| Benzene fluorosulfate | 300 µM with 1 µM HSA, 24h | No appreciable reaction | [1] |

Metabolic Stability

For a chemical motif to be successfully incorporated into a therapeutic agent, it must possess a degree of stability against metabolic degradation. The aryl fluorosulfate group has demonstrated favorable metabolic stability profiles.

Key Findings:

-

Microsomal Stability: Assays with human liver microsomes (HLM) are a standard in vitro method to assess metabolic stability. The aryl fluorosulfate-containing inhibitor FS-p1 was found to have a turnover rate of 10 μL/min/mg in HLM, indicating good metabolic stability.[2]

-

Plasma Stability: Aryl fluorosulfates have been described as being stable in plasma, which is critical for systemically administered drugs.[6]

Table 2: Metabolic Stability Data

| Compound/Probe | System | Stability Metric | Reference |

| FS-p1 | Human Liver Microsomes | 10 μL/min/mg turnover | [2] |

| Aryl-fluorosulfate IAP antagonists | General | Described as plasma-stable | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the stability of aryl fluorosulfate-containing compounds.

Assessment of Chemical Stability in Buffer

Objective: To determine the hydrolytic stability of an aryl fluorosulfate compound.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Incubation: Dilute the stock solution into a final concentration (e.g., 10 µM) in an aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

-

Time Points: Incubate the solution at a controlled temperature (e.g., 37°C). Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: The reaction in each aliquot is quenched by adding an equal volume of a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate any salts, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time to determine the degradation rate and half-life.

Assessment of Metabolic Stability in Human Liver Microsomes (HLM)